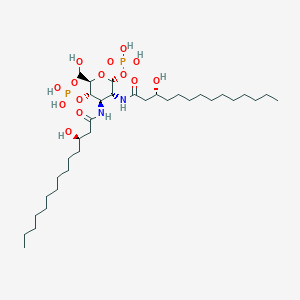
Sdz 880-431
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, amino groups, and a phosphonooxy group. Its unique configuration makes it a subject of interest in both synthetic chemistry and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate involves several steps, each requiring precise reaction conditionsThe amino groups are then added through a series of substitution reactions, and the final product is obtained after purification and characterization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the risk of contamination. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis process and ensuring the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular signaling pathways and enzyme functions.
Medicine
In medicine, [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of high-value products.
Mecanismo De Acción
The mechanism of action of [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The phosphonooxy group plays a crucial role in its binding affinity and specificity, while the hydroxyl and amino groups contribute to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate
- [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxyhexadecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate
- [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxydecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate
Uniqueness
The uniqueness of [(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate lies in its specific combination of functional groups and stereochemistry. This configuration allows for unique interactions with biological molecules and makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
101662-30-0 |
|---|---|
Fórmula molecular |
C34H68N2O14P2 |
Peso molecular |
790.9 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-4,5-bis[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C34H68N2O14P2/c1-3-5-7-9-11-13-15-17-19-21-26(38)23-29(40)35-31-32(34(50-52(45,46)47)48-28(25-37)33(31)49-51(42,43)44)36-30(41)24-27(39)22-20-18-16-14-12-10-8-6-4-2/h26-28,31-34,37-39H,3-25H2,1-2H3,(H,35,40)(H,36,41)(H2,42,43,44)(H2,45,46,47)/t26-,27-,28-,31-,32-,33-,34-/m1/s1 |
Clave InChI |
QLAZNNNXRFUOQM-XQJZMFRCSA-N |
SMILES |
CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O |
SMILES isomérico |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)OP(=O)(O)O)NC(=O)C[C@@H](CCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCC(CC(=O)NC1C(C(OC(C1OP(=O)(O)O)CO)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)O |
Sinónimos |
SDZ 880-431 SDZ 880.431 SDZ-880-431 SDZ-880.431 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















